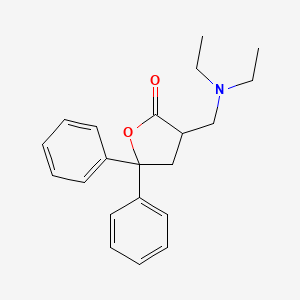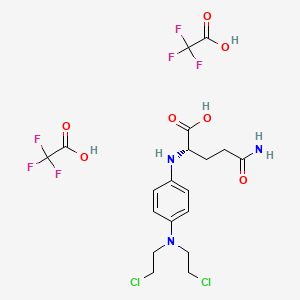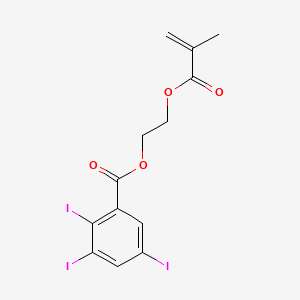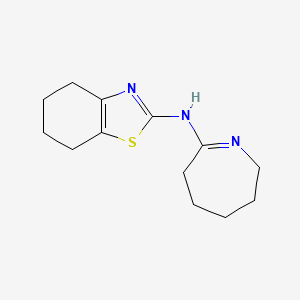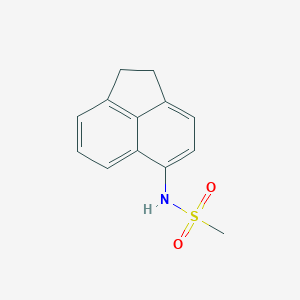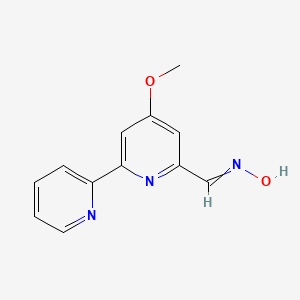
Caerulomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caerulomycin is a natural product found in Actinoalloteichus cyanogriseus with data available.
Aplicaciones Científicas De Investigación
Immunomodulatory Properties
Caerulomycin A (CaeA) is recognized for its notable immunomodulatory capabilities. Studies have shown that CaeA acts as a potent immunosuppressive agent, valuable in organ transplantation and treatment of autoimmune diseases. Its mechanism of action involves depleting cellular iron content, which plays a critical role in its immunosuppressive properties (Kaur, Srivastava, Sharma, & Jolly, 2015). Furthermore, CaeA has been found to inhibit T cell activation and IFN-γ secretion, significantly suppressing T cell function at the G1 phase of the cell cycle without inducing apoptosis (Singla, Gurram, Chauhan, Khatri, Vohra, Jolly, & Agrewala, 2014).
Enhancement of Regulatory T Cells
Another significant application of CaeA is its role in enhancing the population of regulatory T cells (Tregs). This is achieved by augmenting the TGF-β-Smad3 signaling pathway and suppressing the IFN-γ-STAT1 signaling pathways, thereby up-regulating the pool of Tregs and reducing the number of Th1 and Th17 cells (Gurram, Kujur, Maurya, & Agrewala, 2014).
Potential in Asthma Management
CaeA has also shown potential in the management of asthma. It inhibits the differentiation of Th2 cells, crucial in asthma induction, by downregulating GATA-3 expression and reducing levels of IL-4, IL-5, IL-13 cytokines, and IgE. This results in a substantial suppression of inflammatory responses and eosinophils in the lungs (Kujur, Gurram, Haleem, Maurya, & Agrewala, 2015).
Influence on Intestinal Microbiota
Another interesting aspect of CaeA research is its influence on the intestinal microbiota. Studies have shown that CRM A affects the diversity of intestinal flora in Sprague–Dawley rats, indicating its potential role in modulating intestinal health, particularly in the context of colorectal cancer (Zhang, Lan, Cui, & Zhu, 2020).
Biosynthesis and Structural Studies
Research on caerulomycin also includes studies on its biosynthesis and structure. Insights into the biosynthesis process of caerulomycin A, involving a flavin-dependent two-component monooxygenase CrmH, have been provided (Zhu, Zhang, Li, Lin, Fu, Zhang, Zhang, Shi, Zhu, & Zhang, 2013). This understanding is crucial for future developments in the synthesis and potential modifications of CaeA for therapeutic applications.
Propiedades
Nombre del producto |
Caerulomycin |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3 |
Clave InChI |
JCTRJRHLGOKMCF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
SMILES canónico |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
caerulomycin cerulomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



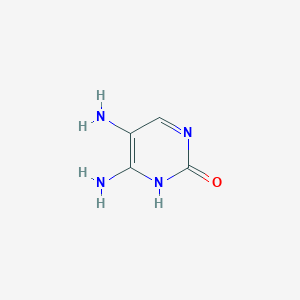
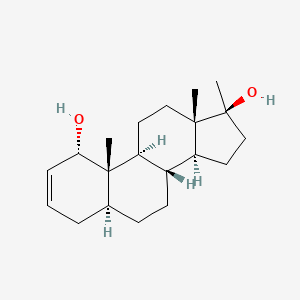
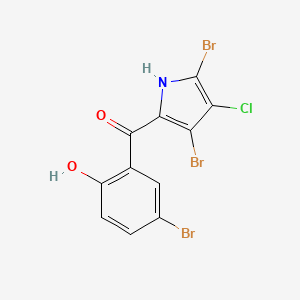
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
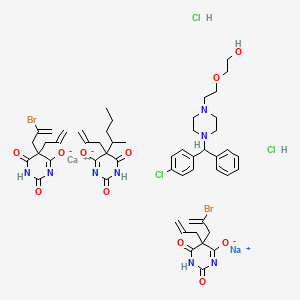
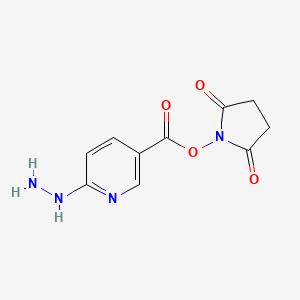
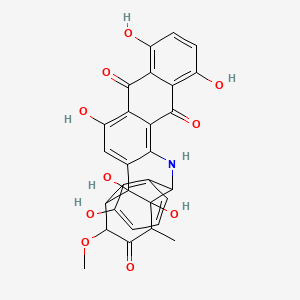
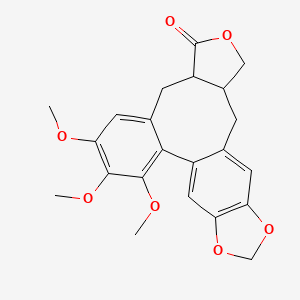
![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)
